molecular formula C10H10O4 B13940489 Methyl 2-formyl-3-hydroxy-6-methylbenzoate CAS No. 791856-35-4

Methyl 2-formyl-3-hydroxy-6-methylbenzoate

Cat. No.: B13940489
CAS No.: 791856-35-4
M. Wt: 194.18 g/mol
InChI Key: ZYQJMZXSIHLCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-3-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

Large-scale production would likely involve continuous flow reactors and efficient purification techniques such as distillation or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-3-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-formyl-3-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-3-hydroxy-6-methylbenzoate involves its interaction with various molecular targets. The formyl and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

791856-35-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-formyl-3-hydroxy-6-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-5,12H,1-2H3

InChI Key

ZYQJMZXSIHLCEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.